Cas no 1261579-87-6 (2'-Bromo-2,4'-dichloropropiophenone)

2'-ブロモ-2,4'-ジクロロプロピオフェノンは、有機合成中間体として重要な化合物です。臭素と塩素のハロゲン基を有するため、多様な官能基変換反応に利用可能です。特に医薬品や農薬の合成において、キーインターメディエートとしての役割が期待されます。高い反応性を有しつつ、適度な安定性を兼ね備えている点が特徴です。結晶性が良好なため、精製や取り扱いが比較的容易です。分子内に複数の反応点を持つことから、選択的合成の出発原料として有用です。

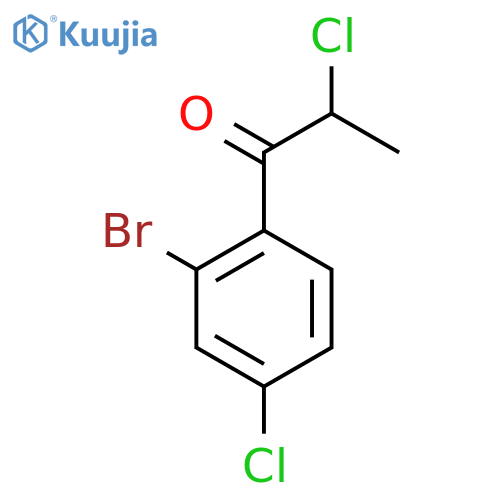

1261579-87-6 structure

商品名:2'-Bromo-2,4'-dichloropropiophenone

CAS番号:1261579-87-6

MF:C9H7BrCl2O

メガワット:281.961280107498

CID:4797387

2'-Bromo-2,4'-dichloropropiophenone 化学的及び物理的性質

名前と識別子

-

- 2'-Bromo-2,4'-dichloropropiophenone

-

- インチ: 1S/C9H7BrCl2O/c1-5(11)9(13)7-3-2-6(12)4-8(7)10/h2-5H,1H3

- InChIKey: GKNLGVACVRHWGD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C(C(C)Cl)=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 17.1

2'-Bromo-2,4'-dichloropropiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015030891-250mg |

2'-Bromo-2,4'-dichloropropiophenone |

1261579-87-6 | 97% | 250mg |

$480.00 | 2023-09-03 | |

| Alichem | A015030891-500mg |

2'-Bromo-2,4'-dichloropropiophenone |

1261579-87-6 | 97% | 500mg |

$847.60 | 2023-09-03 | |

| Alichem | A015030891-1g |

2'-Bromo-2,4'-dichloropropiophenone |

1261579-87-6 | 97% | 1g |

$1504.90 | 2023-09-03 |

2'-Bromo-2,4'-dichloropropiophenone 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1261579-87-6 (2'-Bromo-2,4'-dichloropropiophenone) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬